molecular formula C4H8ClN B11925007 (R)-3-Chloropyrrolidine CAS No. 1072707-24-4

(R)-3-Chloropyrrolidine

Cat. No.: B11925007
CAS No.: 1072707-24-4
M. Wt: 105.56 g/mol
InChI Key: SIMYCJOGGRXQIY-SCSAIBSYSA-N
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Description

®-3-Chloropyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloropyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the asymmetric synthesis starting from ®-pyrrolidine-3-carboxylic acid, which undergoes chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions to yield ®-3-Chloropyrrolidine.

Industrial Production Methods: In industrial settings, the production of ®-3-Chloropyrrolidine may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: ®-3-Chloropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert ®-3-Chloropyrrolidine to its corresponding amine derivatives.

    Substitution: The chlorine atom in ®-3-Chloropyrrolidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of ®-3-Chloropyrrolidine.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-Chloropyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Chloropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the chlorine substitution.

    3-Chloropyrrolidine: The racemic mixture of the compound.

    N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.

Uniqueness: ®-3-Chloropyrrolidine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological and biochemical properties compared to its racemic or achiral counterparts.

Properties

CAS No.

1072707-24-4

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

(3R)-3-chloropyrrolidine

InChI

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1

InChI Key

SIMYCJOGGRXQIY-SCSAIBSYSA-N

Isomeric SMILES

C1CNC[C@@H]1Cl

Canonical SMILES

C1CNCC1Cl

Origin of Product

United States

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